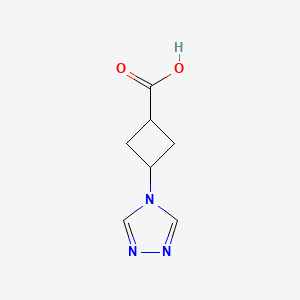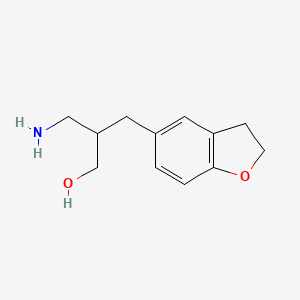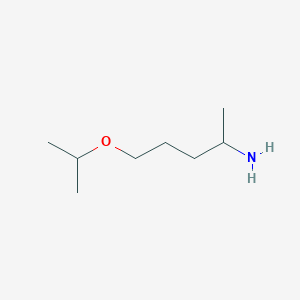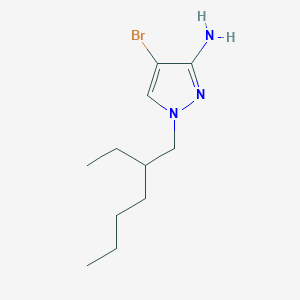![molecular formula C14H16O B13530092 2',3'-Dihydro-4'h-spiro[cyclopentane-1,1'-naphthalen]-4'-one CAS No. 4889-95-6](/img/structure/B13530092.png)
2',3'-Dihydro-4'h-spiro[cyclopentane-1,1'-naphthalen]-4'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one is a spirocyclic compound characterized by a unique structural motif where a cyclopentane ring is fused to a naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one can be achieved through a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides. This reaction is typically promoted by sodium hydroxide as the sole catalyst, which is both simple and inexpensive . The reaction conditions involve the use of activated cyclopropanes and enamides, leading to the formation of the spirocyclic structure in high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens (chlorine, bromine) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and sensors.
Mécanisme D'action
The mechanism of action of 2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[oxindole-3,4’-pyrano[2,3-c]pyrazole]: This compound has a similar spirocyclic structure but with different ring systems.
Spiro[cyclopentane-1,3’-indoline]: Another spirocyclic compound with a cyclopentane and indoline ring system.
Uniqueness
2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one is unique due to its specific combination of cyclopentane and naphthalene rings, which imparts distinct chemical and biological properties. Its structural rigidity and three-dimensional shape make it a valuable scaffold for drug design and material science .
Propriétés
Numéro CAS |
4889-95-6 |
|---|---|
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
spiro[2,3-dihydronaphthalene-4,1'-cyclopentane]-1-one |
InChI |
InChI=1S/C14H16O/c15-13-7-10-14(8-3-4-9-14)12-6-2-1-5-11(12)13/h1-2,5-6H,3-4,7-10H2 |
Clé InChI |
LDILODOEHXAQRC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CCC(=O)C3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7,7-Difluorospiro[3.5]nonan-2-amine](/img/structure/B13530042.png)


![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B13530050.png)







